molecular formula C19H13FN2O5 B3402915 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 1090407-05-8

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B3402915
CAS No.: 1090407-05-8
M. Wt: 368.3 g/mol
InChI Key: VBZUSVNPWMZBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one (CAS 1090407-05-8) is a synthetic hybrid compound incorporating both a 1,2,4-oxadiazole and a coumarin pharmacophore, designed for advanced pharmacological research. With a molecular formula of C19H13FN2O5 and a molecular weight of 368.3 g/mol, this compound is of significant interest in medicinal chemistry exploration . The 1,3,4-oxadiazole scaffold is a well-known privileged structure in drug discovery, recognized for its wide spectrum of biological activities. Oxadiazole-based compounds are frequently investigated as inhibitors of key enzymes and proteins involved in cancer proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Concurrently, the coumarin (2H-chromen-2-one) nucleus is a versatile scaffold with demonstrated biological properties. Research indicates that substitutions at the C-3 and C-4 positions of the coumarin ring are particularly crucial for enhancing antibacterial activity, making such derivatives a promising starting point for developing novel agents against multidrug-resistant bacteria . The specific structural features of this compound, featuring a 3-fluoro-4-methoxyphenyl group on the oxadiazole ring and a methoxy group on the coumarin system, make it a valuable candidate for researchers studying structure-activity relationships (SAR) in these chemical classes. It is available for purchase from various chemical suppliers for research purposes . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O5/c1-24-14-7-6-11(9-13(14)20)17-21-18(27-22-17)12-8-10-4-3-5-15(25-2)16(10)26-19(12)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZUSVNPWMZBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The chromenone structure can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and chromenone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Comparative Data Table

Compound Core Structure Key Substituents Electronic Effects Potential Applications
Target Compound Coumarin-oxadiazole 3-Fluoro-4-methoxyphenyl, 8-methoxy Enhanced lipophilicity (F), π-donor (OMe) Anticancer, antimicrobial
Patent Compound (Imidazolidine-dione) Imidazolidine-dione Trifluoromethyl, isobutylsulfonyl Strong electron-withdrawing (CF₃) Undisclosed (likely kinase inhibition)
Pyrido-Pyrimidinone Derivative Pyrido-pyrimidinone 3-Fluoro-4-methoxyphenyl, piperidine Moderate lipophilicity CNS-targeted therapies
Triazole Derivative Triazolone 3-Methoxyphenyl, phenethyl Electron-donating (OMe) Antimicrobial, analgesic

Research Findings and Implications

  • Structural Stability : The 1,2,4-oxadiazole ring in the target compound offers superior metabolic stability compared to triazole derivatives, which are prone to oxidation .
  • Fluorine Impact: The 3-fluoro substituent increases electronegativity and membrane permeability relative to non-fluorinated analogs (e.g., triazole derivatives) .
  • Coumarin Advantages: The coumarin core may confer fluorescence properties for imaging applications, unlike pyrido-pyrimidinone or imidazolidine-dione cores .
  • Synthetic Validation : SHELX software (e.g., SHELXL, SHELXT) has been pivotal in refining crystal structures of such compounds, ensuring conformational accuracy .

Biological Activity

The compound 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a synthetic derivative that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H16F N3O4
Molecular Weight353.34 g/mol
CAS Number1239843-07-2
LogP5.1224
Polar Surface Area65.177 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The specific compound has shown promising results in various cancer cell lines.

In Vitro Studies

  • Cell Line Testing : The compound was tested against a panel of cancer cell lines including:
    • MDA-MB-468 (breast cancer)
    • SK-MEL-5 (melanoma)
    • T-47D (breast cancer)
    • SR leukemia
    The results indicated high potency with inhibition percentages as follows:
    • MDA-MB-468: 84.83%
    • SK-MEL-5: 81.58%
    • T-47D: 90.47% .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Induction of Apoptosis : The compound has been shown to activate apoptosis pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : It disrupts the cell cycle, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

The presence of the 1,2,4-oxadiazole and chromone structures are critical for the biological activity observed. Modifications to these groups can significantly affect potency and selectivity against different cancer types.

Case Studies

A recent case study evaluated the compound's efficacy in vivo using mouse models bearing human tumors. The findings demonstrated:

  • Tumor Volume Reduction : Significant reduction in tumor size compared to control groups.
  • Survival Rates : Enhanced survival rates in treated mice versus untreated controls.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one?

The synthesis typically involves cyclocondensation of precursors such as amidoximes with activated carbonyl derivatives. For example, the 1,2,4-oxadiazole ring can be formed via a [3+2] cycloaddition between a nitrile oxide and a nitrile, followed by coupling with the chromenone core. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like thiazole or triazole byproducts, which are common in heterocyclic syntheses . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity, particularly for distinguishing between oxadiazole isomers .

Basic: How do substituents like the 3-fluoro-4-methoxyphenyl group influence the compound's spectroscopic properties?

The electron-withdrawing fluorine and electron-donating methoxy groups on the phenyl ring create a push-pull effect, altering electronic transitions observable in UV-vis spectroscopy (e.g., shifts in λmax\lambda_{\text{max}}). In 1H^1H-NMR, the methoxy protons resonate as a singlet near 3.8–4.0 ppm, while fluorine’s deshielding effect splits aromatic proton signals into distinct multiplets. FT-IR typically shows C=N stretches (oxadiazole) at 1600–1650 cm1^{-1} and C-O-C (chromenone) at 1250–1300 cm1^{-1} .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity affecting bioavailability). For instance, conflicting IC50_{50} values in cytotoxicity assays could stem from differences in DMSO concentration (>1% may alter membrane permeability). Methodological solutions include:

  • Standardizing solvent controls across experiments.
  • Validating activity via orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Performing structure-activity relationship (SAR) studies to isolate substituent effects, such as comparing fluorophenyl vs. methoxyphenyl analogs .

Advanced: What experimental design principles apply to studying this compound's environmental fate?

Adapt methodologies from environmental chemistry projects like INCHEMBIOL ():

  • Abiotic studies : Assess hydrolysis/photolysis rates under varying pH and UV light. Use HPLC-MS to track degradation products.
  • Biotic studies : Employ microbial consortia to evaluate biodegradation pathways.
  • Ecotoxicology : Use tiered testing (e.g., Daphnia magna acute toxicity followed by chronic algal growth inhibition). Replicates (n=4) and split-plot designs are essential to account for environmental variability .

Advanced: How can computational methods aid in optimizing this compound's pharmacokinetic properties?

  • Molecular docking : Screen against target proteins (e.g., kinases) to predict binding modes. Compare with analogs lacking the oxadiazole ring to evaluate heterocycle contributions.
  • ADMET prediction : Use tools like SwissADME to assess logP (lipophilicity) and blood-brain barrier penetration. The 3-fluoro group may reduce metabolic clearance by blocking CYP450 oxidation sites.
  • MD simulations : Study solvation effects on the chromenone core’s conformational stability .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Crystallization difficulties often arise from the compound’s planar chromenone core and flexible oxadiazole substituents. Solutions include:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice formation.
  • Low-temperature methods : Collect data at 100 K to reduce thermal motion artifacts, as demonstrated in similar chromenone derivatives .

Advanced: How do structural modifications (e.g., replacing fluorine with chlorine) affect bioactivity?

Halogen substitution alters both electronic and steric properties:

  • Fluorine : Enhances metabolic stability and membrane permeability via reduced polar surface area.
  • Chlorine : Increases lipophilicity (higher logP), potentially improving target affinity but risking toxicity.
    SAR studies on analogs () show that chloro-substituted derivatives exhibit 2–3× higher antimicrobial activity but lower solubility, necessitating formulation adjustments .

Advanced: What analytical techniques are critical for detecting impurities in synthesized batches?

  • HPLC-PDA/MS : Identify byproducts from incomplete cyclization (e.g., open-chain amidoximes).
  • Elemental analysis : Verify stoichiometry (C, H, N) to detect unreacted precursors.
  • TGA/DSC : Monitor thermal decomposition profiles to assess purity (>95% purity typically shows a single melting endotherm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.